molecular formula C16H15N3OS2 B5008116 2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide

2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5008116
M. Wt: 329.4 g/mol
InChI Key: HUNSFHCCLLXJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide, also known as TAK-242, is a small molecule inhibitor that is widely used in scientific research for its ability to selectively inhibit Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response, and its activation plays a critical role in the pathogenesis of various inflammatory diseases.

Mechanism of Action

2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide selectively inhibits TLR4 signaling by binding to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain. This prevents the recruitment of downstream signaling molecules such as MyD88 and TRIF, which are required for TLR4-mediated cytokine production. This compound does not affect other TLRs or other signaling pathways, making it a selective inhibitor of TLR4 signaling.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It has also been shown to reduce the severity of inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis in animal models. This compound has been shown to have no effect on the viability or proliferation of cells, indicating that it is not cytotoxic.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide in lab experiments is its selectivity for TLR4 signaling, which allows for the specific study of TLR4-mediated cytokine production. Another advantage is its ability to reduce the severity of inflammatory diseases in animal models, which can provide valuable information for the development of new therapeutics. One limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide in scientific research. One direction is the study of TLR4 signaling in cancer, as TLR4 is known to promote tumor growth and metastasis. Another direction is the development of new therapeutics based on this compound, which could be used to treat inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis. Finally, the use of this compound in combination with other inhibitors could provide valuable information on the cross-talk between different signaling pathways and the development of new therapeutics.

Synthesis Methods

2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-chloro-4-methylquinoline, which is then reacted with potassium thioacetate to form 2-(4-methyl-2-quinolinyl)thioacetate. The thioacetate group is then hydrolyzed to form 2-(4-methyl-2-quinolinyl)thiol, which is subsequently reacted with 2-bromo-1,3-thiazole to form this compound.

Scientific Research Applications

2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide is widely used in scientific research to study the role of TLR4 signaling in various inflammatory diseases. It has been shown to inhibit TLR4-mediated cytokine production in vitro and in vivo, and to reduce the severity of inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis in animal models. This compound has also been used to study the role of TLR4 signaling in cancer, as TLR4 is known to promote tumor growth and metastasis.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-9-14(18-13-6-4-3-5-12(10)13)22-11(2)15(20)19-16-17-7-8-21-16/h3-9,11H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNSFHCCLLXJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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